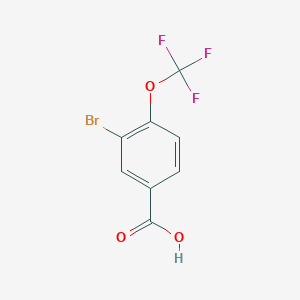

3-溴-4-(三氟甲氧基)苯甲酸

描述

3-Bromo-4-(trifluoromethoxy)benzoic acid is a chemical compound that is part of a broader class of brominated and trifluoromethoxy-substituted benzoic acids. These compounds are of interest due to their potential applications in various fields, including organic synthesis, materials science, and as intermediates for pharmaceuticals and agrochemicals.

Synthesis Analysis

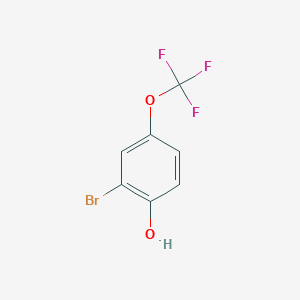

The synthesis of related compounds often involves multi-step procedures starting from different substituted benzenes or benzoic acids. For instance, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester is achieved through bromination, oxidation, and esterification starting from vanillin . Similarly, the synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives starts from nitro derivatives, which are reduced to anilines, followed by conversion to bromides and subsequent reactions . These methods could potentially be adapted for the synthesis of 3-Bromo-4-(trifluoromethoxy)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the X-ray structure of 3-SF5-C6H4-COOH provides insights into the arrangement of substituents around the benzoic acid core . Additionally, Density Functional Theory (DFT) studies on 4-bromo-3-(methoxymethoxy) benzoic acid reveal molecular parameters, reactivity descriptors, and the influence of solvents on these properties . These studies can inform the expected molecular structure and electronic properties of 3-Bromo-4-(trifluoromethoxy)benzoic acid.

Chemical Reactions Analysis

The reactivity of bromo- and trifluoromethoxy-substituted benzoic acids can be quite diverse. For example, 4-carbazolyl-3-(trifluoromethyl)benzoic acid has been used as a photocatalyst in the reduction of carbon-halogen bonds . The presence of bromo and trifluoromethoxy groups can also facilitate the formation of organometallic intermediates, as seen with 1-bromo-3,5-bis(trifluoromethyl)benzene . These reactions highlight the potential of 3-Bromo-4-(trifluoromethoxy)benzoic acid to participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and trifluoromethoxy-substituted benzoic acids are influenced by their substituents. The trifluoromethoxy group is known for its electron-withdrawing nature, which can affect the acidity of the benzoic acid and its reactivity towards nucleophiles. The presence of a bromine atom can make the compound amenable to further functionalization through nucleophilic aromatic substitution or via coupling reactions. The vibrational analysis and chemical reactivity descriptors of similar compounds have been determined using DFT, providing a basis for predicting the behavior of 3-Bromo-4-(trifluoromethoxy)benzoic acid .

科学研究应用

芳香化合物的合成:3-溴-4-(三氟甲氧基)苯甲酸的一个重要应用是在芳香化合物的合成中。它用于生成苯基锂中间体,这对于各种有机氟化合物的制备至关重要 (Schlosser & Castagnetti, 2001)。

化学反应性分析:在计算化学领域,3-溴-4-(三氟甲氧基)苯甲酸的衍生物,如4-溴-3-(甲氧甲氧基)苯甲酸,已经被用密度泛函理论(DFT)研究其结构和分子参数、反应性描述符和非线性光学性质 (Yadav et al., 2022)。

研究化学振荡:对3-溴-4-(三氟甲氧基)苯甲酸衍生物的溴化和氧化研究有助于理解某些反应中瞬态化学振荡 (Bell & Wang, 2015)。

生物活性分子的开发:它已被用于创建生物活性分子,如异香豆素,展示了其在制药和生物研究中的潜力 (Zhou et al., 2020)。

镧系配位化合物:3-溴-4-(三氟甲氧基)苯甲酸的衍生物用于合成镧系配位化合物,影响其光物理性质 (Sivakumar et al., 2010)。

有机氟化合物的合成:这种化合物是合成各种有机氟化合物的关键中间体,展示了其在化学合成中的多功能性 (Castagnetti & Schlosser, 2001)。

苯胺衍生物的合成:它用于合成邻-三氟甲氧基苯胺衍生物,突显了其在生产新药物和功能材料的合成建筑块中的作用 (Feng & Ngai, 2016)。

安全和危害

未来方向

属性

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZJKGGHTKIIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604487 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(trifluoromethoxy)benzoic acid | |

CAS RN |

85373-96-2 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)